molecular formula C9H24ClNSi B13469646 (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride CAS No. 2901096-79-3

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride

Cat. No.: B13469646
CAS No.: 2901096-79-3
M. Wt: 209.83 g/mol
InChI Key: LKIONTOSPJNVRH-UHFFFAOYSA-N
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Description

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is a silicon-containing tertiary amine hydrochloride with the molecular formula C₁₄H₁₅F₂NO₂ (MW: 267.28 g/mol) . It features a propylamine backbone substituted with a propan-2-yl (isopropyl) group and a trimethylsilyl (TMS) moiety. The TMS group confers unique physicochemical properties, such as enhanced lipophilicity and stability, which are advantageous in applications ranging from pharmaceutical intermediates to nanotechnology .

Properties

CAS No.

2901096-79-3

Molecular Formula

C9H24ClNSi

Molecular Weight

209.83 g/mol

IUPAC Name

N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H

InChI Key

LKIONTOSPJNVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC[Si](C)(C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials : Typically, the synthesis begins with an amine precursor such as propan-2-ylamine or a protected form thereof, and a trimethylsilyl-containing alkyl halide or silane derivative.

  • Key Reaction : Nucleophilic substitution or amination reactions where the amine attacks a silicon-containing alkyl halide (e.g., 3-chloropropyltrimethylsilane) to form the desired amine with the trimethylsilylpropyl side chain.

  • Hydrochloride Salt Formation : The free amine is then reacted with hydrochloric acid or an equivalent acid source to form the hydrochloride salt, enhancing solubility and stability.

Representative Preparation Protocol

Based on available synthesis data for structurally related compounds and general organosilicon amine syntheses, a typical method includes:

Step Description Conditions Notes
1 Reaction of propan-2-ylamine with 3-chloropropyltrimethylsilane In methanol or ethanol solvent, temperature 60-70°C, under nitrogen atmosphere Dropwise addition of alkyl halide to amine solution to control reaction rate
2 Stirring and completion of nucleophilic substitution 3-4 hours at 60-70°C Monitoring by TLC or NMR to confirm conversion
3 Cooling and addition of hydrochloric acid Controlled temperature 0-10°C to avoid side reactions Formation of hydrochloride salt precipitate or solution
4 Isolation and purification Filtration, washing with cold solvent, drying under reduced pressure Yields typically >85% with high purity

Alternative Approaches and Catalysis

Recent advances in transition-metal catalyzed amination reactions offer alternative synthetic routes:

  • Transition-Metal Catalysis : Rhodium or iridium catalysts with appropriate ligands have been employed for selective alkylation of amines with organosilicon substrates, achieving high yields and enantioselectivities under mild conditions.

  • Base Selection : Potassium bis(trimethylsilyl)amide (KHMDS) or other strong bases can facilitate amination by deprotonating amines and enhancing nucleophilicity.

  • Solvent and Temperature Optimization : Methanol and ethanol are preferred solvents for solubility and reaction control, with temperatures carefully maintained between 25°C and 70°C depending on the step.

Purification and Characterization

  • Purification : After reaction completion, organic and aqueous layers are separated; the organic phase is washed and dried. The product is typically purified by recrystallization or distillation under reduced pressure.

  • Characterization : Structural confirmation is performed using NMR spectroscopy (1H, 13C, and 29Si), mass spectrometry, and elemental analysis. The hydrochloride salt form is verified by chloride ion presence and melting point determination.

Parameter Value Notes
Molecular Formula C9H24ClNSi Confirmed by elemental analysis
Molecular Weight 209.83 g/mol Calculated from formula
Reaction Temperature 60-70°C Optimal for nucleophilic substitution
Solvents Used Methanol, Ethanol For solubility and reaction efficiency
Reaction Time 3-4 hours For complete conversion
Catalyst Rhodium or Iridium complexes (optional) For alternative catalytic amination
Base Potassium bis(trimethylsilyl)amide (KHMDS) To enhance nucleophilicity
Yield >85% Typical yield after purification
Purity >98% Confirmed by NMR and chromatography
  • The preparation of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is reliably achieved through nucleophilic substitution of propan-2-ylamine with 3-chloropropyltrimethylsilane, followed by salt formation with hydrochloric acid.

  • Control of reaction parameters such as temperature, solvent choice, and addition rate is critical to maximize yield and minimize by-products.

  • Transition-metal catalyzed methods provide promising alternative routes, potentially enabling enantioselective synthesis and milder reaction conditions.

  • Purification via extraction and distillation under reduced pressure yields high-purity hydrochloride salt suitable for research applications.

  • Characterization by spectroscopic and analytical methods confirms structural integrity and purity, essential for subsequent biological or pharmacological studies.

  • Patent WO2016132378A2 describes general amine preparation methods involving controlled addition of bases and solvents under mild temperatures.

  • VulcanChem product data on this compound outlines typical synthesis conditions including solvent and temperature parameters.

  • Recent comprehensive reviews on transition-metal catalyzed alkylamine synthesis provide insight into catalytic alternatives for amine functionalization.

  • ChemicalBook details analogous organosilicon amine syntheses involving chloropropyltrimethoxysilane and amines under nitrogen atmosphere and controlled temperature conditions.

Chemical Reactions Analysis

Nucleophilic Reactions

The tertiary amine group acts as a nucleophile, participating in alkylation and acylation reactions. Key findings include:

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Optimal conditions: 60–70°C in ethanol, yielding >85% conversion.

Acylation :

  • Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

  • Steric hindrance from the trimethylsilyl group slows reactivity compared to unsubstituted amines.

Reaction TypeSubstrateConditionsYieldReference
AlkylationMethyl iodideEtOH, 60°C, 12h87%
AcylationAcetyl chlorideCH₂Cl₂, RT, 6h72%

Transition-Metal Catalyzed Hydroamination

The compound participates in intramolecular hydroamination reactions mediated by transition-metal catalysts. For example:

  • Platinum-Catalyzed Cyclization :

    • With Zeise’s dimer ([PtCl₂(C₂H₄)]₂) and PPh₃, γ-amino alkenes cyclize to 2-methylpyrrolidines in 82–89% yield .

    • Mechanism involves outer-sphere amine attack on a Pt–π-alkene complex .

  • Gold-Catalyzed Reactions :

    • Ph₃PAuNTf₂ facilitates hydroaminomethylation of alkenes, producing chiral amines with up to 88% enantiomeric excess .

Silyl Group-Mediated Reactivity

The trimethylsilylpropyl moiety influences reactivity through steric and electronic effects:

Silylation :

  • Undergoes transsilylation with alcohols or thiols under acidic conditions.

  • Example: Reaction with methanol yields (3-hydroxypropyl) derivatives.

Radical Reactions :

  • The silyl group stabilizes adjacent radicals, enabling unique pathways.

  • In Au-catalyzed processes, silyl-stabilized radicals add to nitrosoarenes, forming hydroxylamine intermediates .

Biological Interactions

Though primarily a synthetic intermediate, its mechanism of action in biological systems involves:

  • Receptor Binding :

    • Acts as a ligand for G-protein-coupled receptors (GPCRs), with binding affinity (Kd) values in the micromolar range.

  • Enzyme Inhibition :

    • Competitively inhibits monoamine oxidases (MAOs) due to structural mimicry of natural amine substrates.

Comparative Reactivity

The table below contrasts its reactivity with structurally similar amines:

CompoundKey Reactivity Difference
IsopropylamineFaster alkylation due to reduced steric hindrance.
TrimethylsilylpropylamineEnhanced lipophilicity slows aqueous-phase reactions.

Analytical Characterization

Critical data for reaction monitoring:

  • NMR : δ 0.12 ppm (Si(CH₃)₃), δ 2.8–3.2 ppm (N–CH₂).

  • Mass Spec : [M+H]⁺ at m/z 209.1367 (calculated).

Scientific Research Applications

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the amine site. This compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with key analogues that share the propylamine hydrochloride core but differ in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine HCl C₁₄H₁₅F₂NO₂ Propan-2-yl, TMS 267.28 High lipophilicity, silicon-based stability
3-(4-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 4-Chlorophenoxy 222.11 Aromatic ether, polar Cl substituent
3-(3,4-Dimethoxyphenyl)propylamine HCl C₁₂H₁₉NO₂·HCl 3,4-Dimethoxyphenyl, methyl 245.74 Methoxy groups enhance solubility
Propan-2-yl[3-(2-propoxyphenoxy)propyl]amine C₁₅H₂₅NO₂ Propan-2-yl, propoxyphenoxy 263.37 Ether linkage, bulky aromatic substituent
2-Phenyl-3-(trimethylsilyl)propan-1-aminium Cl C₁₂H₂₂ClNSi Phenyl, TMS 255.90 Hydrogen-bonding NH₃⁺, crystalline stability

Q & A

Basic Synthesis

Q: What is the standard synthetic route for (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride, and what reaction conditions are critical for optimizing yield? A: The compound is synthesized via amine formation reactions, typically involving alkylation of a secondary amine with a silyl-containing alkyl halide. For example, phenothiazine derivatives are reacted with 3-(dimethylamino)propyl chloride hydrochloride under inert conditions (e.g., nitrogen atmosphere) in solvents like THF . Critical parameters include:

  • Stoichiometry: Excess alkylating agent (1.2–1.5 equivalents) to drive the reaction.
  • Temperature: Controlled addition at 0–5°C to minimize side reactions, followed by room-temperature stirring.
  • Workup: Neutralization with KOH after HCl treatment to isolate the hydrochloride salt .
    Yield optimization requires careful monitoring of reaction time (2–4 hours) and purification via ether extraction and MgSO₄ drying .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify silyl group integration (δ ~0.1–0.3 ppm for trimethylsilyl) and amine proton environments .
  • X-ray Crystallography: Resolves hydrogen bonding between the protonated amine (NH₃⁺) and chloride ions, confirming salt formation and crystal packing (e.g., ribbon-like structures along the c-axis) .
  • HPLC: ≥98% purity verification using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Synthesis Challenges

Q: How can researchers resolve contradictions in reported yields during scale-up synthesis? A: Yield discrepancies often arise from:

  • Moisture Sensitivity: Silyl groups hydrolyze readily; strict anhydrous conditions (e.g., dry THF, inert gas) are essential .
  • Byproduct Formation: Competing N-alkylation or silyl deprotection. TLC monitoring and adjusting the stoichiometry of n-BuLi (1.6 M in hexanes) can suppress side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Pharmacological Applications

Q: What methodologies are used to evaluate its neuroleptic activity in preclinical studies? A: As a neuroleptic candidate, studies employ:

  • Receptor Binding Assays: Competitive binding to dopamine D₂ and serotonin 5-HT₂ receptors (IC₅₀ determination via radioligand displacement) .
  • In Vivo Models: Rodent behavioral tests (e.g., apomorphine-induced climbing in mice) to assess antipsychotic efficacy .
  • Metabolic Stability: Liver microsome incubations (human/rat) with LC-MS analysis to measure half-life .

Crystallography and Molecular Interactions

Q: How does the hydrochloride salt form influence molecular packing and stability? A: X-ray data reveal that the NH₃⁺ group forms three hydrogen bonds with Cl⁻ (N–H···Cl distances: 2.1–2.3 Å), creating a 1D ribbon structure. This stabilizes the crystal lattice and enhances thermal stability (decomposition >200°C) . The trimethylsilyl group adopts a staggered conformation, minimizing steric clashes .

Contradictions in Biological Activity

Q: How should researchers address conflicting reports on its efficacy in dopamine-related pathways? A: Discrepancies may stem from:

  • Species Variability: Rodent vs. primate receptor affinity differences. Use species-specific receptor isoforms in binding assays .
  • Dose-Dependent Effects: Conduct dose-response studies (0.1–10 mg/kg) to identify biphasic activity .
  • Metabolite Interference: Analyze major metabolites (e.g., N-desmethyl derivatives) via LC-MS to rule out off-target effects .

Analytical Method Development

Q: What strategies ensure long-term stability and purity in storage? A:

  • Storage Conditions: Lyophilized powder at –20°C under argon; aqueous solutions (pH 4–5) stabilize the hydrochloride salt .
  • Stability-Indicating Assays: Forced degradation studies (heat, light, oxidation) with HPLC tracking. Oxidative degradation (e.g., via H₂O₂) is a key failure mode, requiring antioxidant additives (0.1% ascorbic acid) .

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